trans-4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol trihydrochloride
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Overview
Description
trans-4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol trihydrochloride: is a chemical compound with the molecular formula C9H22Cl3N3O and a molecular weight of 294.65 g/mol . This compound is known for its unique structure, which includes a piperazine ring and a pyrrolidinol moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol trihydrochloride typically involves the reaction of 4-methylpiperazine with a suitable pyrrolidinol derivative under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the product is purified through crystallization or chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol trihydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions, where functional groups on the piperazine or pyrrolidinol rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, trans-4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol trihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: The compound is utilized in biological research to study its effects on various biological pathways and processes. It serves as a tool for investigating the interactions between small molecules and biological targets .
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. Researchers are investigating its role in modulating specific receptors or enzymes involved in disease pathways .
Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its chemical properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients .
Mechanism of Action
The mechanism of action of trans-4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol trihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. This interaction can lead to changes in cellular processes, such as gene expression, protein synthesis, or metabolic activity .
Comparison with Similar Compounds
- trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochloride
- trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride
- trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride
Comparison: While these compounds share structural similarities with trans-4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol trihydrochloride, they differ in their functional groups and specific chemical properties. For example, the presence of different substituents on the piperazine or pyrrolidinol rings can influence their reactivity and biological activity. The unique combination of functional groups in this compound makes it particularly valuable for certain applications.
Properties
IUPAC Name |
(3S,4S)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.3ClH/c1-11-2-4-12(5-3-11)8-6-10-7-9(8)13;;;/h8-10,13H,2-7H2,1H3;3*1H/t8-,9-;;;/m0.../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPUHXQVJKULHC-XSYCVHPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CNCC2O.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@H]2CNC[C@@H]2O.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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